molecular formula C10H15N4O4+ B12343690 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12343690
M. Wt: 255.25 g/mol
InChI Key: PMLUIWHPDPGZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as dyphylline, is a xanthine derivative with bronchodilator properties. It is commonly used in the treatment of asthma, bronchospasm, and chronic obstructive pulmonary disease (COPD). This compound is structurally related to theophylline and other methylxanthines, which are known for their stimulant and bronchodilator effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theophylline with glycidol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the nucleophilic attack of the nitrogen atom on theophylline on the epoxide ring of glycidol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The bronchodilatory action of 1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is primarily mediated through the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle. Additionally, the compound antagonizes adenosine receptors, further contributing to its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific structural modifications, which enhance its solubility and reduce its side effects compared to other xanthine derivatives. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor antagonism, makes it particularly effective as a bronchodilator .

Properties

Molecular Formula

C10H15N4O4+

Molecular Weight

255.25 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H15N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-7,15-16H,3-4H2,1-2H3/q+1

InChI Key

PMLUIWHPDPGZQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)CC(CO)O)C

Origin of Product

United States

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